4H-1,3-苯并二氧杂环己烷-6-胺

描述

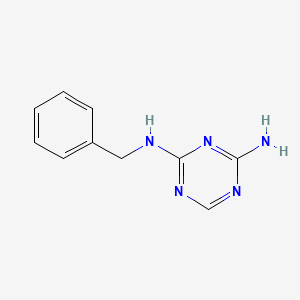

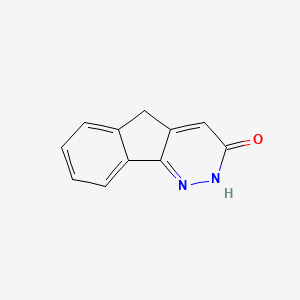

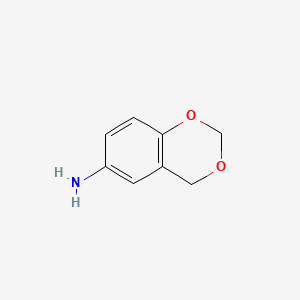

4H-1,3-benzodioxin-6-amine, also known as 4,5-Dihydro-1,3-benzodioxine-6-amine, is a benzodioxine . It has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol .

Molecular Structure Analysis

The IUPAC name of 4H-1,3-benzodioxin-6-amine is 4 H -1,3-benzodioxin-6-amine . The InChI is InChI=1S/C8H9NO2/c9-7-1-2-8-6 (3-7)4-10-5-11-8/h1-3H,4-5,9H2 . The Canonical SMILES is C1C2=C (C=CC (=C2)N)OCO1 .Physical And Chemical Properties Analysis

4H-1,3-benzodioxin-6-amine has a density of 1.3±0.1 g/cm3, a boiling point of 339.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 44.5 Ų .科学研究应用

抗菌剂

4H-1,3-苯并二氧杂环己烷-6-胺用于合成结合磺酰胺和苯并二氧杂环己烷片段的新型抗菌化合物 . 这些分子已显示出对大肠杆菌和枯草芽孢杆菌等致病菌株的抗菌活性 .

生物膜抑制

4H-1,3-苯并二氧杂环己烷-6-胺的一些衍生物已显示出显著的生物膜抑制特性。例如,发现一种分子是针对 B. 枯草芽孢杆菌的最佳抗菌剂,显示出 60.04% 的细菌生物膜生长抑制率 .

溶血活性

已对 4H-1,3-苯并二氧杂环己烷-6-胺衍生物的溶血活性进行了研究。 大多数新分子具有轻微的细胞毒性,因此可能用作安全的抗菌剂 .

官能化苯并[1,3]二氧杂环己烷-4-酮的合成

4H-1,3-苯并二氧杂环己烷-6-胺可用于直接合成由水杨酸和炔酯制备的 4H-苯并[d][1,3]二氧杂环己烷-4-酮衍生物 . 该反应由 CuI 和 NaHCO3 在乙腈中介导 .

1,3-苯并二氧杂环己烷酮的酰胺化

由 4H-1,3-苯并二氧杂环己烷-6-胺合成的 1,3-苯并二氧杂环己烷酮可在室温下与伯胺酰胺化,以得到相应的柳酸酰胺 .

胆碱酯酶和脂氧合酶的抑制

作用机制

Mode of Action

It is likely that the compound interacts with its targets in a manner that alters their function, but the specifics of these interactions and the resulting changes are currently unknown .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4H-1,3-benzodioxin-6-amine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

生化分析

Biochemical Properties

4H-1,3-Benzodioxin-6-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial biofilms, indicating its potential as an antibacterial agent . The compound’s interaction with enzymes such as carbonic anhydrase suggests its role in enzyme inhibition, which can be crucial for therapeutic applications .

Cellular Effects

The effects of 4H-1,3-Benzodioxin-6-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial properties are linked to its ability to disrupt bacterial cell walls and inhibit biofilm formation . This disruption can lead to changes in gene expression and metabolic processes within the bacterial cells, ultimately leading to their death.

Molecular Mechanism

At the molecular level, 4H-1,3-Benzodioxin-6-amine exerts its effects through binding interactions with biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity. The compound’s ability to interact with bacterial cell walls and inhibit biofilm formation further elucidates its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-1,3-Benzodioxin-6-amine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 4H-1,3-Benzodioxin-6-amine remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of 4H-1,3-Benzodioxin-6-amine vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial properties without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised. These dosage-dependent effects are critical for determining the therapeutic window of 4H-1,3-Benzodioxin-6-amine.

属性

IUPAC Name |

4H-1,3-benzodioxin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSIFRYVOVSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177340 | |

| Record name | 1,3-Benzodioxan, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22791-64-6 | |

| Record name | 1,3-Benzodioxan, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxan, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。